Empagliflozin is classified as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. [, , , ] In scientific research, it serves as a valuable tool for investigating glucose metabolism, renal physiology, and potential therapeutic targets for various diseases, particularly diabetes and heart failure. [, , , , ]
Empagliflozin exerts its primary action by selectively inhibiting SGLT2, a protein responsible for glucose reabsorption in the kidneys. [, , , ] By inhibiting SGLT2 in the proximal tubules of the nephron, Empagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and subsequently lowering blood glucose levels. [, , , ] This mechanism is independent of insulin secretion or sensitivity, distinguishing it from other classes of antidiabetic drugs. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6